![molecular formula C16H16N8O B560069 Cc-115 CAS No. 1228013-15-7](/img/structure/B560069.png)
Cc-115
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CC-115 is a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR) with IC50 values of 0.013 μM and 0.021 μM, respectively . It has potential antineoplastic activity .
Synthesis Analysis
The synthesis of CC-115 involves the combination of ethyl 2-(3,5- dibromopyrazin-2-ylamino)acetate, propan-2-amine, N,N-diisopropylethylamine, and dimethylsulfoxide in a sealed tube with a stir bar and heated in an oil bath at 150 °C for 14 hours .
Chemical Reactions Analysis
CC-115 is a substrate of ATP-binding cassette G2 (ABCG2), a member of the ATP-binding cassette transporter superfamily . ABCG2 overexpression significantly increases resistance to CC-115 . Inhibiting ABCG2 function, using small-molecule inhibitors, sensitizes cancer cells to CC-115 .
Physical And Chemical Properties Analysis
CC-115 has a molecular weight of 336.35 . It is a crystalline solid .
Wissenschaftliche Forschungsanwendungen
Treatment of Metastatic Castration-Resistant Prostate Cancer (mCRPC)
CC-115 has shown promising antitumor activity when combined with androgen receptor (AR) inhibition in pre-clinical models . A Phase 1b multicentre trial evaluated enzalutamide with escalating doses of CC-115 in AR inhibitor-naive mCRPC patients . The combination of enzalutamide and CC-115 was well tolerated .
Inhibition of DNA-PK Mediated Non-Homologous End Joining (NHEJ)
CC-115 inhibits auto-phosphorylation of the catalytic subunit of DNA-PK (DNA-PKcs) at the S2056 site . This leads to the blockade of DNA-PK-mediated non-homologous end joining (NHEJ), a critical pathway for DNA repair .
Reduction of ATM Phosphorylation
CC-115 indirectly reduces the phosphorylation of ataxia-telangiectasia mutated kinase (ATM) at S1981 and its substrates . This suggests that CC-115 may have a role in regulating ATM activity, which is crucial for the cellular response to DNA damage .
Inhibition of mTOR Signaling
CC-115 is a dual inhibitor of the mechanistic target of rapamycin (mTOR) kinase . mTOR is a central regulator of cell growth and proliferation, and its dysregulation is implicated in various cancers .
Inhibition of DNA-PK
CC-115 is also a dual inhibitor of DNA-dependent protein kinase (DNA-PK) that is essential for the repair of DNA-double strand breaks (DSB) . This suggests that CC-115 may have potential in treating cancers with defective DSB repair mechanisms .
Selective Inhibition of ATM-Deficient Cell Growth
CC-115 inhibits colony formation of ATM-deficient cells more potently than ATM-proficient cells . This indicates that inhibition of DNA-PK is synthetically lethal with the loss of functional ATM . Therefore, CC-115 could be particularly effective in treating cancers with ATM deficiency .
Safety And Hazards
Zukünftige Richtungen
CC-115 is currently being studied in phase I/II clinical trials . It has shown potent anti-tumor activity against a large panel of hematopoietic and solid cancer cell lines . Based on the data, CC-115 treatment could be a promising approach for patients with metastatic melanoma, particularly in combination with radiotherapy .
Eigenschaften
IUPAC Name |
5-ethyl-3-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-7,8-dihydropyrazino[2,3-b]pyrazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c1-3-24-13(25)7-18-15-16(24)22-12(6-17-15)10-4-5-11(21-9(10)2)14-19-8-20-23-14/h4-6,8H,3,7H2,1-2H3,(H,17,18)(H,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYLVKUGJMYTFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CNC2=NC=C(N=C21)C3=C(N=C(C=C3)C4=NC=NN4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cc-115 | |
CAS RN |
1228013-15-7 |
Source
|
Record name | CC-115 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228013157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CC-115 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12740 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CC-115 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FII75TFH5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.